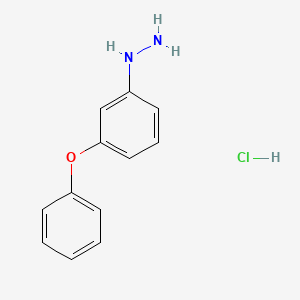

(3-Phenoxyphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-phenoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGHYEJXROPEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109221-90-1 | |

| Record name | 109221-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of (3-Phenoxyphenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-Phenoxyphenyl)hydrazine hydrochloride. While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this document outlines the standard methodologies for acquiring such data, presents the known chemical properties, and offers a logical workflow for its analytical characterization.

Chemical Identity and Properties

This compound is a hydrazine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 109221-90-1 | [2][3] |

| Molecular Formula | C₁₂H₁₃ClN₂O | [2] |

| Molecular Weight | 236.7 g/mol | [2][3] |

| Appearance | Brown solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | 0 - 8 °C, inert atmosphere, keep in dark place | [1][4] |

Analytical Workflow

The structural elucidation and confirmation of this compound would typically follow a standard analytical workflow involving multiple spectroscopic techniques. This workflow ensures the unambiguous determination of the molecule's structure and purity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the hydrazine and hydrochloride protons with the solvent. DMSO-d₆ is often a good choice for hydrochloride salts.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Expected signals would include aromatic protons from the two phenyl rings and protons associated with the hydrazine moiety. The integration of these signals should correspond to the number of protons in each environment.

3. ¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

The chemical shifts will provide information on the types of carbon atoms present (aromatic, aliphatic, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is a common and simple method for solid samples.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic peaks for this compound would be expected for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

2. Data Acquisition (Electrospray Ionization - ESI):

-

ESI is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

-

In positive ion mode, the expected molecular ion would be [M+H]⁺, where M is the free base ((3-Phenoxyphenyl)hydrazine). This would correspond to an m/z value reflecting the mass of C₁₂H₁₂N₂O.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Conclusion

While a comprehensive set of published spectroscopic data for this compound is not currently available, this guide provides the necessary framework for its characterization. The detailed experimental protocols for NMR, IR, and MS, along with the proposed analytical workflow, offer a robust approach for researchers and scientists to generate and interpret the spectroscopic data required for the structural confirmation and purity assessment of this important synthetic intermediate. The known chemical properties have been compiled to aid in its handling and use.

References

An In-depth Technical Guide to (3-Phenoxyphenyl)hydrazine Hydrochloride (CAS: 109221-90-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Phenoxyphenyl)hydrazine hydrochloride, a versatile chemical intermediate used in the synthesis of various bioactive molecules. The document details its chemical properties, a representative synthesis protocol, and its applications in pharmaceutical and chemical research.

Chemical Identity and Properties

This compound is an organic salt that serves as a key building block in synthetic chemistry. Its structure features a hydrazine group attached to a phenoxyphenyl scaffold.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | (3-Methoxyphenyl)hydrazine hydrochloride (CAS: 39232-91-2) | (3-Chlorophenyl)hydrazine hydrochloride (CAS: 2312-23-4) |

| CAS Number | 109221-90-1 | 39232-91-2 | 2312-23-4 |

| Molecular Formula | C₁₂H₁₃ClN₂O | C₇H₁₁ClN₂O | C₆H₇Cl₂N₂ |

| Molecular Weight | 236.70 g/mol | 174.63 g/mol | 179.05 g/mol |

| Appearance | Brown solid | Solid | Crystalline Powder |

| Melting Point | Data not available | 142 °C | 240-245 °C (decomposes)[1] |

| Boiling Point | 420.2 °C at 760 mmHg (for free base)[2] | 275.3 °C at 760 mmHg | 266 °C at 760 mmHg |

| Storage | 0-8 °C, under inert atmosphere[3][4] | 4 °C, under nitrogen | Data not available |

Synthesis

The primary route for the synthesis of this compound involves the diazotization of 3-phenoxyaniline, followed by reduction of the resulting diazonium salt, and subsequent treatment with hydrochloric acid.

The following protocol is a representative procedure adapted from general methods for the synthesis of aryl hydrazine hydrochlorides.

Step 1: Diazotization of 3-Phenoxyaniline

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-phenoxyaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger reaction vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.

-

Cool the reducing solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

Step 3: Hydrolysis and Salt Formation

-

Heat the reaction mixture to 80-90 °C to hydrolyze the intermediate.

-

After hydrolysis, cool the solution and acidify with concentrated hydrochloric acid to precipitate the this compound.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings. Signals for the hydrazine protons (-NH-NH₂) would likely appear as broad singlets and their chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display multiple signals in the aromatic region (approx. 115-160 ppm), corresponding to the twelve carbons of the phenoxyphenyl group.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazine group (approx. 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (approx. 1400-1600 cm⁻¹), and C-O-C stretching of the ether linkage (approx. 1200-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum of the free base (C₁₂H₁₂N₂O) would show a molecular ion peak (M⁺) at m/z 200.1.

Biological Activity and Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various biological activities.

Table 2: Biological Activity of Derivatives of (3-Phenoxyphenyl)hydrazine

| Derivative Class | Target/Assay | Activity Metric | Value | Reference |

| β-Carboline derivatives | Cytotoxicity against U251 glioma cells | IC₅₀ | 0.48 µM | |

| β-Carboline derivatives | Cytotoxicity against PC-3 prostate cancer cells | IC₅₀ | 1.50 µM | |

| β-Carboline derivatives | Cytotoxicity against OVCAR-03 ovarian cancer cells | IC₅₀ | 1.07 µM | |

| Oxadiazolone derivatives | Antimycobacterial activity against M. bovis BCG | MIC₅₀ | 1.9 µM | |

| Oxadiazolone derivatives | Antimycobacterial activity against M. marinum | MIC₅₀ | 53 µM |

The hydrazine functionality of this compound is reactive and allows for its use in the formation of hydrazones and other heterocyclic systems, which are common pharmacophores in medicinal chemistry. It has been employed in the development of novel anti-cancer and antimicrobial agents.

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of a variety of biologically active compounds. While detailed physicochemical and biological data on the compound itself are limited in the public domain, its utility as a synthetic building block is evident from the activities of its derivatives. The representative synthesis protocol provided herein offers a basis for its laboratory preparation. Further research into the properties and applications of this compound is warranted.

References

- 1. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4 | Chemsrc [chemsrc.com]

- 2. CN103553963B - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. CN103570581A - Synthesis method of 3-hydroxy phenylhydrazine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Initial Discovery and Synthesis of Phenoxyphenyl Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational discovery and synthesis of phenoxyphenyl hydrazine derivatives. It delves into the historical context of their development, rooted in the late 19th and early 20th-century advancements in organic chemistry. Detailed experimental protocols for the key synthetic transformations, including the Ullmann condensation and the conversion of anilines to hydrazines, are presented. The guide also explores the initial, albeit limited, understanding of the biological significance of the diphenyl ether scaffold, which likely spurred the synthesis of these derivatives. Quantitative data from representative synthetic procedures are summarized in tabular format for clarity and comparative analysis. Logical and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the synthetic strategies.

Introduction: The Genesis of a Versatile Scaffold

The story of phenoxyphenyl hydrazine derivatives begins not with a singular discovery, but at the confluence of two significant streams of chemical exploration in the late 19th and early 20th centuries: the discovery of phenylhydrazine and the development of methods to synthesize diaryl ethers.

In 1875, Hermann Emil Fischer made the seminal discovery of phenylhydrazine, a compound that would become instrumental in his Nobel Prize-winning work on the structure of sugars.[1] His method, the reduction of a phenyl diazonium salt, laid the fundamental groundwork for the synthesis of a vast array of hydrazine derivatives.[1]

Contemporaneously, the synthesis of diaryl ethers, molecules containing two aromatic rings linked by an oxygen atom, was gaining traction. The Ullmann condensation, first reported in the early 1900s, provided a reliable method for the formation of the C-O-C bond characteristic of these compounds.[2][3] This reaction, typically involving a copper catalyst to couple an aryl halide with a phenol, opened the door to the creation of a wide variety of substituted diphenyl ethers.[4][5]

The synthesis of phenoxyphenyl hydrazine derivatives represents the logical convergence of these two powerful synthetic technologies. The phenoxyphenyl scaffold, combining the structural features of a diphenyl ether with the reactive potential of a hydrazine moiety, held promise for applications ranging from dye synthesis to pharmaceuticals.[6][7] While a single, celebrated publication marking the "discovery" of phenoxyphenyl hydrazines remains elusive in the historical record, their emergence can be traced through the methodical application of established synthetic protocols to novel starting materials.

The Core Synthetic Strategy: A Two-Act Play

The initial synthesis of phenoxyphenyl hydrazine derivatives can be conceptualized as a two-stage process: first, the construction of the phenoxyaniline backbone, and second, the conversion of the amino group to a hydrazine.

Act I: Forging the Diphenyl Ether Linkage - The Ullmann Condensation

The most probable and historically consistent method for the initial synthesis of the key intermediate, phenoxyaniline, is the Ullmann condensation.[5] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. To arrive at phenoxyaniline, the reaction would typically proceed via a nitrophenoxyphenyl ether intermediate, which is then reduced.

A plausible synthetic pathway would involve the reaction of a p-nitrophenate with a halobenzene or, more commonly, the reaction of a phenate with a p-nitrohalobenzene. The resulting nitrophenoxyphenyl ether is then reduced to the corresponding phenoxyaniline.

Act II: The Transformation to Hydrazine - Diazotization and Reduction

With phenoxyaniline in hand, the next critical step is the conversion of the primary amino group to a hydrazine. The classical and most widely used method for this transformation involves a two-step sequence: diazotization followed by reduction.[8]

First, the phenoxyaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.[9] This intermediate is then reduced to the corresponding phenoxyphenyl hydrazine. Common reducing agents for this step in early syntheses included tin(II) chloride or sodium sulfite.

Detailed Experimental Protocols

The following protocols are representative of the methods likely employed for the initial synthesis of phenoxyphenyl hydrazine derivatives, based on established early 20th-century chemical literature.

Synthesis of p-Phenoxyaniline

Materials:

-

p-Nitrochlorobenzene

-

Phenol

-

Potassium carbonate (anhydrous)

-

Copper powder

-

Iron filings

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide

Protocol:

-

Ullmann Condensation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-nitrochlorobenzene (1.0 eq), phenol (1.1 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (0.1 eq).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the starting materials (historically, this would have been done by observing color changes and the formation of inorganic salts).

-

After cooling, add water to the reaction mixture to dissolve the inorganic salts. The crude p-nitrophenoxyphenyl ether will precipitate as a solid.

-

Filter the solid, wash with water, and then with a dilute sodium hydroxide solution to remove any unreacted phenol. Finally, wash with water until the washings are neutral.

-

Recrystallize the crude product from ethanol to yield pure p-nitrophenoxyphenyl ether.

-

Reduction of the Nitro Group: To a flask containing the purified p-nitrophenoxyphenyl ether (1.0 eq) suspended in a mixture of ethanol and water, add iron filings (3.0 eq).

-

Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) portion-wise over 30 minutes.

-

Continue refluxing for an additional 2-3 hours.

-

While still hot, add a solution of sodium hydroxide to make the mixture basic, which will precipitate iron oxides and hydroxides.

-

Filter the hot mixture and wash the filter cake with hot ethanol.

-

Combine the filtrates and cool to induce crystallization of p-phenoxyaniline.

-

Collect the crystals by filtration and recrystallize from aqueous ethanol to obtain the pure product.

Synthesis of p-Phenoxyphenyl Hydrazine

Materials:

-

p-Phenoxyaniline

-

Sodium nitrite

-

Concentrated hydrochloric acid

-

Tin(II) chloride dihydrate

-

Sodium hydroxide

Protocol:

-

Diazotization: Dissolve p-phenoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

The p-phenoxyphenyl hydrazine hydrochloride will precipitate as a solid. Collect the solid by filtration.

-

To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic.

-

The free p-phenoxyphenyl hydrazine will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or benzene).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude p-phenoxyphenyl hydrazine. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of p-phenoxyphenyl hydrazine, based on the protocols described above. Yields are indicative of what could be expected from these classical methods.

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Typical Yield (%) |

| Ullmann Condensation | p-Nitrochlorobenzene | Phenol | p-Nitrophenoxyphenyl Ether | 1 : 1.1 | 60 - 75 |

| Nitro Group Reduction | p-Nitrophenoxyphenyl Ether | Iron/HCl | p-Phenoxyaniline | 1 : 3 (Fe) | 70 - 85 |

| Diazotization & Reduction | p-Phenoxyaniline | NaNO₂/SnCl₂ | p-Phenoxyphenyl Hydrazine | 1 : 1.05 (NaNO₂) | 50 - 65 |

Initial Biological Context and Signaling Pathways

The initial impetus for synthesizing phenoxyphenyl hydrazine derivatives is not explicitly detailed in a single historical document. However, by examining the broader context of chemical and biological research in the early 20th century, we can infer some likely motivations. The diphenyl ether scaffold was being explored for a variety of applications, including as potential herbicides and medicinal agents.[10] The biological activities of diphenyl ethers are diverse and have been more thoroughly investigated in recent decades, with activities including antimicrobial, antifouling, and cytotoxic effects being reported.[11][12]

While specific signaling pathways were not elucidated at the time of the initial synthesis, later research on diphenyl ether derivatives has identified several mechanisms of action. For example, some diphenyl ether-based herbicides are known to inhibit protoporphyrinogen IX oxidase, a key enzyme in chlorophyll and heme biosynthesis.[10] In the realm of pharmaceuticals, more recent phenoxyphenyl derivatives have been investigated as activators of the large-conductance calcium-activated potassium (BKCa) channel and as anti-inflammatory agents.[1]

It is plausible that the initial interest in phenoxyphenyl hydrazine derivatives stemmed from a desire to create novel dye intermediates or to explore the biological effects of combining the known reactivity of the hydrazine group with the structural and electronic properties of the diphenyl ether moiety.

Conclusion

The initial discovery and synthesis of phenoxyphenyl hydrazine derivatives were not the result of a single breakthrough but rather a logical progression building upon the foundational discoveries in organic chemistry of the late 19th and early 20th centuries. The Ullmann condensation provided the means to construct the phenoxyphenyl backbone, while Fischer's work on phenylhydrazine offered a clear pathway to introduce the hydrazine functionality. While the original biological motivations are not extensively documented, the inherent structural and chemical properties of these molecules made them attractive candidates for exploration in the burgeoning fields of synthetic dyes, pharmaceuticals, and agrochemicals. This guide has provided a detailed reconstruction of the likely initial synthetic routes and a summary of the historical context, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators: Structure-Activity Relationship, Cryo-EM Complex Structures, and In Vivo Animal Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. benchchem.com [benchchem.com]

- 6. eosmedchem.com [eosmedchem.com]

- 7. zhishangchemical.com [zhishangchemical.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 10. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drs.nio.res.in [drs.nio.res.in]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of (3-Phenoxyphenyl)hydrazine Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of (3-Phenoxyphenyl)hydrazine hydrochloride. While direct computational studies on this specific molecule are not extensively available in the current body of public literature, this document leverages established methodologies from computational studies on structurally related phenylhydrazine and hydrazine derivatives to provide a robust protocol. The following sections detail the theoretical background, experimental and computational methodologies, expected data outcomes, and visualization of the computational workflow.

Theoretical Framework

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecular systems. For a molecule like this compound, these calculations can elucidate its three-dimensional geometry, electronic properties, and potential interaction mechanisms, which are critical for understanding its biological activity and for rational drug design.

Common computational approaches for molecules of this class involve the use of hybrid DFT functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve a good balance between accuracy and computational cost.[1] These methods have been successfully applied to investigate the structural and electronic properties of various hydrazine derivatives.[2]

Experimental and Computational Protocols

A thorough computational investigation of this compound would typically follow the workflow detailed below.

Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is then optimized using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.[1] The optimization calculation should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a more realistic environment.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

-

Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry, often with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.

Data Presentation

The quantitative data generated from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N | 1.40 |

| N-N | 1.45 | |

| C-O | 1.36 | |

| Bond Angle | C-N-N | 118.0 |

| C-O-C | 119.5 | |

| Dihedral Angle | C-C-N-N | 10.5 |

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

| Dipole Moment | 3.2 D |

Visualization of Computational Workflow

The logical flow of a typical quantum chemical investigation can be visualized to provide a clear overview of the process.

Caption: Computational chemistry workflow for this compound.

Conclusion

This technical guide provides a standardized and robust framework for the quantum chemical investigation of this compound. By following the outlined protocols, researchers can generate valuable data on the structural and electronic properties of this molecule. This information is crucial for understanding its intrinsic chemical behavior and for guiding further research in drug development and materials science. The application of these computational methods can significantly accelerate the discovery process by providing atomic-level insights that are often difficult to obtain through experimental means alone.

References

Navigating the Thermal Landscape of (3-Phenoxyphenyl)hydrazine hydrochloride: A Technical Guide to Thermogravimetric Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenoxyphenyl)hydrazine hydrochloride is a compound of interest in pharmaceutical and materials science research.[1] Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and ensuring product safety and efficacy. Thermogravimetric analysis (TGA) serves as a critical tool in this characterization, providing quantitative insights into the material's decomposition profile as a function of temperature. This in-depth technical guide outlines the fundamental principles of TGA, presents a detailed experimental protocol for the analysis of this compound, and provides a framework for interpreting the resulting data. While specific experimental data for this compound is not publicly available, this guide leverages information on related hydrazine derivatives and general TGA methodologies to provide a comprehensive procedural overview.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2] The resulting data, typically plotted as mass change versus temperature, provides valuable information about the material's thermal stability, composition, and decomposition kinetics.[3] Key events that can be quantified by TGA include desolvation, decomposition, and oxidation. The first derivative of the TGA curve (DTG curve) highlights the temperatures at which the rate of mass loss is at its maximum, offering a more precise indication of decomposition events.

Hypothetical Thermogravimetric Data for this compound

While specific TGA data for this compound is not available in the reviewed literature, a hypothetical decomposition profile can be projected based on the thermal behavior of structurally similar hydrazine derivatives and hydrochloride salts. It is anticipated that the thermal decomposition would proceed in multiple stages, beginning with the loss of hydrogen chloride, followed by the degradation of the organic moiety.

The following table summarizes hypothetical quantitative data that could be expected from a TGA experiment on this compound. This data is representative and should be confirmed by experimental analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Proposed Volatile Products |

| Step 1 | ~150 - 170 | ~180 | ~15 | HCl |

| Step 2 | ~250 - 280 | ~300 | ~45 | Phenol, aniline, N₂, various aromatic fragments |

| Step 3 | >400 | - | ~30 | Larger organic fragments, char decomposition |

| Residue | at 600°C | - | ~10 | Carbonaceous residue |

Detailed Experimental Protocol for TGA

This section provides a comprehensive protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming is required. The instrument should have a controlled gas delivery system to maintain the desired atmosphere.

3.2. Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a clean, inert TGA crucible (e.g., alumina or platinum).[2] The sample should be evenly distributed at the bottom of the crucible.

-

Record the exact initial mass of the sample.

3.3. TGA Instrument Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and experimental objectives.

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 600 °C | To capture the complete decomposition profile of the organic molecule. |

| Heating Rate | 10 °C/min | A common rate that provides good resolution of thermal events.[4] Slower rates can enhance resolution but increase experiment time. |

| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | To prevent oxidative decomposition and isolate the thermal degradation of the compound. |

| Gas Flow Rate | 20-50 mL/min | To ensure a consistent inert environment and efficiently remove volatile decomposition products from the sample area.[2] |

| Crucible Type | Alumina (Al₂O₃) | Inert and stable at high temperatures.[2] Platinum may be used if no reaction with the sample or its decomposition products is expected. |

3.4. Experimental Procedure

-

Place the crucible containing the sample onto the TGA balance mechanism.

-

Seal the furnace and purge the system with the selected inert gas for at least 15-30 minutes to ensure a stable, oxygen-free atmosphere.

-

Initiate the temperature program with the specified heating rate.

-

Continuously record the sample mass as a function of temperature.

-

Upon completion of the run, allow the furnace to cool to ambient temperature before removing the sample.

-

Analyze the resulting TGA and DTG curves to determine onset temperatures of decomposition, percentage mass loss for each step, and the final residual mass.

Data Interpretation and Potential Decomposition Pathways

The thermal decomposition of hydrazine derivatives can be complex.[5][6][7][8] For this compound, the initial mass loss is expected to correspond to the liberation of hydrogen chloride gas. Subsequent decomposition steps likely involve the cleavage of the N-N bond, a characteristic of many hydrazine compounds, followed by the breakdown of the aromatic structures.[6] The phenoxy and phenyl rings may degrade through various radical mechanisms, leading to the formation of smaller volatile molecules and a stable carbonaceous residue at high temperatures.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the thermogravimetric analysis and a logical representation of the thermal decomposition process.

Caption: Experimental workflow for thermogravimetric analysis.

Caption: Logical flow of thermal decomposition.

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal stability of this compound. By following a rigorous experimental protocol, researchers can obtain reliable data to guide formulation development, establish safe handling and storage procedures, and ensure the overall quality of the final product. While this guide provides a robust framework, it is essential to perform experimental TGA on the specific compound to obtain accurate and actionable data. Further analysis using coupled techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) can provide definitive identification of the evolved gaseous products, leading to a more complete understanding of the decomposition mechanism.

References

- 1. chemimpex.com [chemimpex.com]

- 2. epfl.ch [epfl.ch]

- 3. etamu.edu [etamu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. figshare.com [figshare.com]

- 8. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Significance and Synthetic Utility of Phenoxyphenyl Hydrazine in Organic Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyphenyl hydrazine, a substituted aromatic hydrazine, holds a notable position in the historical and practical landscape of organic chemistry. While its fame is often eclipsed by its parent compound, phenylhydrazine, phenoxyphenyl hydrazine has served as a valuable reagent, particularly in the synthesis of complex heterocyclic structures. Its historical context is intrinsically linked to the development of synthetic methodologies for creating substituted anilines and the subsequent exploration of their utility in cyclization reactions. This technical guide provides an in-depth exploration of the historical background, synthesis, and applications of phenoxyphenyl hydrazine, with a focus on its role in the Fischer indole synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for professionals in the field.

Historical Context and Synthesis

The emergence of phenoxyphenyl hydrazine in the annals of organic chemistry is tied to the broader investigation of aniline derivatives in the early 20th century. The precursor, 4-phenoxyaniline, was first synthesized during this period, likely through a nucleophilic aromatic substitution or an Ullmann-type coupling reaction.[1] The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, became a cornerstone for preparing such compounds.[2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[3]

The synthesis of 4-phenoxyaniline, and subsequently 4-phenoxyphenylhydrazine, generally follows a two-step pathway. The first step often involves the reaction of a protected or activated phenol with an appropriate aryl halide. The resulting phenoxy-substituted aromatic compound can then be converted to the corresponding aniline derivative. For instance, 4-fluoronitrobenzene can be reacted with phenol to yield a nitro ether intermediate, which is then reduced to 4-phenoxyaniline.[1]

Once 4-phenoxyaniline is obtained, it can be converted to 4-phenoxyphenylhydrazine through a diazotization reaction followed by reduction. This process is analogous to the general synthesis of aryl hydrazines. The aniline is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine.

The Fischer Indole Synthesis: A Key Application

The most significant application of phenoxyphenyl hydrazine in organic chemistry is its use as a starting material in the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this powerful reaction allows for the construction of the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, making the Fischer indole synthesis a vital tool in drug discovery and development.

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[4][5]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[4]

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, forming a new carbon-carbon bond.[4]

-

Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to afford the aromatic indole ring system.[4][5]

The use of a substituted phenylhydrazine, such as 4-phenoxyphenylhydrazine, allows for the introduction of a phenoxy group at the 5-position of the resulting indole ring. This has been a valuable strategy for synthesizing a variety of biologically active phenoxy-substituted indoles.

Quantitative Data on Fischer Indole Synthesis with Phenoxyphenyl Hydrazine

The following table summarizes representative examples of the Fischer indole synthesis using 4-phenoxyphenylhydrazine with various ketones, highlighting the reaction conditions and reported yields.

| Ketone/Aldehyde | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetone | Acetic Acid | Acetic Acid | Reflux | 1.5 | 2-Methyl-5-phenoxy-1H-indole | 85 |

| Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 2 | 6-Phenoxy-1,2,3,4-tetrahydrocarbazole | 92 |

| Propiophenone | Polyphosphoric Acid | - | 100 | 1 | 2-Methyl-3-phenyl-5-phenoxy-1H-indole | 78 |

| Levulinic Acid | Acetic Acid | Acetic Acid | 80 | 3 | 2-Methyl-3-(carboxymethyl)-5-phenoxy-1H-indole | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key precursor, 4-phenoxyaniline, and its subsequent use in a Fischer indole synthesis.

Synthesis of 4-Phenoxyaniline via Ullmann Condensation

Materials:

-

4-Bromoaniline

-

Phenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a reaction flask, add 4-bromoaniline (1 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 140-150 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-phenoxyaniline.

Fischer Indole Synthesis of 2-Methyl-3-(carboxymethyl)-5-phenoxy-1H-indole

Materials:

-

1-Ethylidene-2-(4-phenoxyphenyl)hydrazine

-

Levulinic acid

-

Acetic acid

Procedure:

-

Dissolve 1-ethylidene-2-(4-phenoxyphenyl)hydrazine (1 equivalent) and levulinic acid (1.2 equivalents) in 2 N acetic acid.

-

Stir the resulting solution at room temperature for 6 hours in the open air. The color of the solution will change from violet to brown-yellow and finally to a light brown-yellow.

-

Add glacial acetic acid to the reaction mixture.

-

Heat the solution at 80 °C with stirring for 3 hours.

-

Cool the reaction mixture and dilute it with water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-methyl-3-(carboxymethyl)-5-phenoxy-1H-indole.

Visualizing the Workflow

The following diagrams illustrate the key synthetic pathways described in this guide.

Conclusion

Phenoxyphenyl hydrazine, while a less common reagent than its unsubstituted counterpart, has played a valuable role in the synthesis of phenoxy-substituted indoles through the Fischer indole synthesis. Its own synthesis, rooted in the development of arylamine chemistry, highlights the interconnectedness of foundational reactions in organic synthesis. The ability to introduce the phenoxy moiety into the indole core has been instrumental in the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the historical context, synthesis, and application of phenoxyphenyl hydrazine, offering both theoretical knowledge and practical experimental details for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Phenoxyphenyl)hydrazine hydrochloride in Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenoxyphenyl)hydrazine hydrochloride is a versatile substituted hydrazine that serves as a key building block in the synthesis of various indole derivatives through the Fischer indole synthesis. The resulting 6-phenoxy-substituted indoles are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and the introduction of a phenoxy group at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the Fischer indole synthesis.

Fischer Indole Synthesis: Mechanism and Key Considerations

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][3]

Mechanism Overview:

-

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (3-phenoxyphenyl)hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement to form a di-imine intermediate.

-

Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates a molecule of ammonia to form the stable indole ring system.

Catalysts: A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), zinc chloride, and boron trifluoride.[1][3] The choice of catalyst can influence the reaction rate and yield.

Synthesis of this compound

This compound can be synthesized from 3-phenoxyaniline. The general procedure involves diazotization of the aniline followed by reduction.

Protocol for the Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of substituted phenylhydrazines.

Materials:

-

3-Phenoxyaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve 3-phenoxyaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 1 hour.

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 2 hours.

-

Collect the precipitated solid by filtration.

-

Wash the solid with brine and then with diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Experimental Protocols for Fischer Indole Synthesis

The following are detailed protocols for the synthesis of 6-phenoxy-substituted indoles using this compound with representative ketones.

Protocol 1: One-Pot Synthesis of 6-Phenoxy-2,3-dimethyl-1H-indole

This one-pot procedure is efficient for the synthesis of substituted indoles.

Materials:

-

This compound

-

Butan-2-one (Methyl ethyl ketone)

-

Glacial Acetic Acid

-

Sodium hydroxide (NaOH) solution (1 M)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and butan-2-one (1.0 mmol).

-

Add glacial acetic acid (5-10 mL).

-

Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a 1 M sodium hydroxide solution until the pH is approximately 7-8.

-

Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 6-phenoxy-2,3-dimethyl-1H-indole.

Protocol 2: Synthesis of 6-Phenoxy-1,2,3,4-tetrahydrocarbazole

This protocol describes the synthesis of a tetracyclic indole derivative using a cyclic ketone.

Materials:

-

This compound

-

Cyclohexanone

-

Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and cyclohexanone (1.1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 mmol).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield 6-phenoxy-1,2,3,4-tetrahydrocarbazole.

Data Presentation

Table 1: Reactants and Expected Products for Fischer Indole Synthesis

| Hydrazine Salt | Ketone/Aldehyde | Expected Indole Product |

| This compound | Butan-2-one | 6-Phenoxy-2,3-dimethyl-1H-indole |

| This compound | Acetone | 6-Phenoxy-2-methyl-1H-indole |

| This compound | Cyclohexanone | 6-Phenoxy-1,2,3,4-tetrahydrocarbazole |

| This compound | Propiophenone | 6-Phenoxy-2-phenyl-3-methyl-1H-indole |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Indole Product | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield Range (%) |

| 6-Phenoxy-2,3-dimethyl-1H-indole | Acetic Acid | Acetic Acid | Reflux | 2-4 | 70-85 |

| 6-Phenoxy-1,2,3,4-tetrahydrocarbazole | H₂SO₄ or p-TSA | Ethanol | Reflux | 4-6 | 65-80 |

| 6-Phenoxy-2-phenyl-3-methyl-1H-indole | Polyphosphoric Acid | None | 100-120 | 1-2 | 60-75 |

Note: Expected yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Visualizations

Fischer Indole Synthesis Mechanism

References

Application of (3-Phenoxyphenyl)hydrazine hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols

(3-Phenoxyphenyl)hydrazine hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structural features, combining a reactive hydrazine moiety with a phenoxyphenyl group, make it a valuable starting material for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes, experimental protocols, and quantitative biological data for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents.

Application Note 1: Synthesis of Indole Derivatives as Anticancer Agents via Fischer Indole Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous anticancer agents. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This compound serves as a key precursor for the synthesis of 6-phenoxy-1H-indole derivatives, which have been investigated for their potential as anticancer agents. The phenoxy group at the 6-position can engage in crucial interactions with biological targets, potentially enhancing the potency and selectivity of the resulting compounds.

Logical Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and anticancer evaluation of 6-phenoxy-1H-indole derivatives.

Experimental Protocol: Fischer Indole Synthesis of 2,3-dimethyl-6-phenoxy-1H-indole

This protocol describes the synthesis of a representative 6-phenoxy-1H-indole derivative using this compound and butan-2-one.

Materials:

-

This compound

-

Butan-2-one (Methyl ethyl ketone)

-

Glacial acetic acid

-

Ethanol

-

Sodium hydroxide (NaOH) solution (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

A mixture of this compound (1.0 mmol) and butan-2-one (1.2 mmol) in glacial acetic acid (10 mL) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

-

The reaction mixture is then heated to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

-

The residue is neutralized with a 1 M NaOH solution and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-6-phenoxy-1H-indole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data: Anticancer Activity of Indole Derivatives

While specific data for 6-phenoxy-1H-indole derivatives derived directly from this compound is not extensively available in a consolidated format, the following table presents representative IC50 values for various substituted indole derivatives against common cancer cell lines to illustrate their potential.

| Compound Class | Cancer Cell Line | IC50 (µM) |

| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 (Breast) | 2.94 ± 0.56 |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | |

| A549 (Lung) | 6.30 ± 0.30 | |

| HeLa (Cervical) | 6.10 ± 0.31 | |

| A375 (Melanoma) | 0.57 ± 0.01 | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | |

| Indole-based Tyrphostin Derivatives | HCT-116 (Colon) | Sub-micromolar |

| MCF-7 (Breast) | Sub-micromolar | |

| 6,7-annulated-4-substituted indoles | L1210 (Leukemia) | 0.5 - 4.0 |

Note: The data presented is for structurally related indole compounds to demonstrate the potential anticancer activity of this class of molecules. Specific testing of 6-phenoxy-1H-indole derivatives is required to determine their precise activity.

Application Note 2: Synthesis of Bioactive Hydrazones as Enzyme Inhibitors

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH-R3. The hydrazone moiety is a key pharmacophore in a multitude of bioactive compounds, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and enzyme inhibitory properties. This compound can be readily condensed with various aldehydes and ketones to generate a library of novel hydrazones. The phenoxy group can contribute to the binding affinity and selectivity of these compounds for their target enzymes.

Signaling Pathway: Inhibition of Monoamine Oxidase (MAO)

Caption: Inhibition of MAO-mediated monoamine degradation by a hydrazone derivative.

Experimental Protocol: Synthesis of a (3-Phenoxyphenyl)hydrazone Derivative

This protocol outlines the general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (15 mL).

-

Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol and then with deionized water.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.

Characterization: The synthesized hydrazone should be characterized by its melting point and spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Quantitative Data: Enzyme Inhibitory Activity of Hydrazone Derivatives

The following table summarizes the enzyme inhibitory activity of various hydrazone derivatives, demonstrating their potential as therapeutic agents.

| Compound Class | Target Enzyme | IC50 |

| Phenylhydrazone derivatives | Monoamine Oxidase-A (MAO-A) | 0.028 - 0.342 µM |

| Hydrazide-hydrazone derivatives | Acetylcholinesterase (AChE) | Potent inhibition reported |

| Butyrylcholinesterase (BChE) | Potent inhibition reported | |

| Aromatic hydrazones | Tyrosinase | Inhibition reported |

| Cholinesterase | Inhibition reported |

Note: This table presents data for various hydrazone derivatives to highlight the potential of this compound class. The specific inhibitory activity of (3-phenoxyphenyl)hydrazone derivatives needs to be determined through dedicated assays.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of indole and hydrazone derivatives provides access to a wide array of potentially bioactive compounds. The protocols and data presented herein serve as a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this promising precursor. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.

Application Note: Derivatization of (3-Phenoxyphenyl)hydrazine Hydrochloride for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Phenoxyphenyl)hydrazine hydrochloride is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Like other hydrazine compounds, it can be challenging to analyze at trace levels due to its low molecular weight, high polarity, and lack of a strong chromophore, making sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection difficult.[1] Derivatization is a crucial strategy to overcome these challenges by converting the analyte into a more readily detectable form.[1] This application note provides detailed protocols for the derivatization of this compound for quantitative analysis by HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for hydrazine and its analogues.

Principle of Derivatization

The primary amino group of the hydrazine moiety readily reacts with carbonyl compounds (aldehydes and ketones) via a condensation reaction to form a stable hydrazone. This reaction is the foundation for the derivatization protocols described. The choice of the derivatizing agent is critical and depends on the analytical technique employed.

-

For HPLC-UV Analysis: An aromatic aldehyde is used as the derivatizing agent. The resulting hydrazone incorporates the aromatic system, creating a strong chromophore that can be sensitively detected by UV-Vis spectrophotometry.[2]

-

For GC-MS Analysis: A simple ketone, such as acetone, is used to form a volatile azine derivative. This derivative is amenable to analysis by GC-MS, often using a headspace technique for sensitivity and matrix reduction.[3][4]

Figure 1: General principle of hydrazine derivatization.

Protocol 1: Derivatization for HPLC-UV Analysis

This protocol uses an aromatic aldehyde, such as 2-hydroxy-1-naphthaldehyde, to form a UV-active hydrazone for sensitive quantification by reverse-phase HPLC.[2][5]

Experimental Protocol

1. Reagents and Materials

-

This compound standard

-

2-Hydroxy-1-naphthaldehyde (derivatizing agent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glacial acetic acid

-

Sample diluent (e.g., Acetonitrile/Water, 50:50 v/v)

-

Volumetric flasks, pipettes, and vials

2. Preparation of Solutions

-

Derivatizing Agent Solution: Prepare a 1.0 mg/mL solution of 2-hydroxy-1-naphthaldehyde in acetonitrile.

-

Standard Stock Solution: Accurately weigh and dissolve this compound in the sample diluent to prepare a 100 µg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

3. Derivatization Procedure

Figure 2: Workflow for HPLC-UV analysis after derivatization.

-

To 1.0 mL of each working standard solution and sample solution in separate vials, add 0.5 mL of the derivatizing agent solution.

-

Add 50 µL of glacial acetic acid to catalyze the reaction.[2]

-

Cap the vials tightly and vortex for 30 seconds.

-

Place the vials in a heating block or water bath at 100°C for 20-30 minutes to ensure the reaction goes to completion.[2]

-

Allow the vials to cool to room temperature.

-

The solutions are now ready for HPLC analysis.

4. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase: Gradient elution using (A) 0.1% Trifluoroacetic acid in water and (B) Acetonitrile.

-

Gradient Program: A typical gradient might be: 0-15 min, 30-80% B; 15-20 min, 80% B; 20.1-25 min, 30% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at the absorbance maximum of the formed hydrazone (e.g., ~406 nm for 2-hydroxy-1-naphthaldehyde derivatives).[5]

Quantitative Data (Based on Analogous Hydrazine Analysis)

The following table summarizes typical performance data achievable with this type of method, adapted from literature on hydrazine analysis.[2][5]

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.65 ng/mL[5] |

| Limit of Quantitation (LOQ) | 2.17 ng/mL[5] |

| Linearity (R²) | > 0.999 |

| Recovery | 95 - 108%[6] |

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes an in situ derivatization method using acetone, followed by headspace GC-MS analysis. This approach is highly sensitive and excellent for complex matrices as it minimizes interference.[3][4]

Experimental Protocol

1. Reagents and Materials

-

This compound standard

-

Acetone (derivatizing agent and solvent)

-

Methanol (HPLC grade)

-

20 mL headspace vials with crimp caps

-

Sample diluent (e.g., Methanol)

2. Preparation of Solutions

-

Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 100 µg/mL stock solution.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 10 ppm relative to the sample concentration).[3][4]

3. Derivatization Procedure

Figure 3: Workflow for Headspace GC-MS analysis.

-

Accurately weigh the sample (e.g., 10 mg of the drug substance) directly into a 20 mL headspace vial.[3][4]

-

For standards, pipette an appropriate volume of the working standard solution into an empty headspace vial and evaporate the solvent under a gentle stream of nitrogen.

-

Add 1.0 mL of acetone to each sample and standard vial.[1]

-

Immediately seal the vials with a crimp cap.

-

Vortex the vials for 30 seconds to ensure mixing. The derivatization reaction is instantaneous.[1]

-

The vials are now ready for headspace GC-MS analysis.

4. Headspace GC-MS Conditions

-

Headspace Autosampler

-

Incubation Temperature: 80°C

-

Incubation Time: 15 min

-

Injection Volume: 1.0 mL

-

-

GC System

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

-

Inlet Temperature: 250°C

-

Oven Program: 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min.

-

Carrier Gas: Helium, constant flow 1.2 mL/min

-

-

Mass Spectrometer (MS)

-

Mode: Selected Ion Monitoring (SIM)

-

Ionization: Electron Ionization (EI), 70 eV

-

Monitored Ions: Determine the characteristic ions for the acetone azine of (3-phenoxyphenyl)hydrazine. For the acetone azine of hydrazine itself, m/z 112 is used.[4]

-

Quantitative Data (Based on Generic Hydrazine Analysis)

The following table summarizes typical performance data for the headspace GC-MS method, adapted from the literature.[3][4]

| Parameter | Typical Value |

| Limit of Quantitation (LOQ) | 0.1 ppm (relative to 10 mg sample)[3][4] |

| Linearity (R²) | > 0.999 (over 0.1 - 10 ppm)[3][4] |

| Spike Recovery | 79 - 117%[3][4] |

| Precision (%RSD) | < 6%[3] |

The derivatization of this compound is an effective strategy to enable its sensitive and reliable quantification in various matrices. Reaction with an aromatic aldehyde followed by HPLC-UV analysis provides a robust method suitable for standard quality control laboratories. For applications requiring higher sensitivity or dealing with complex sample matrices, in situ derivatization with acetone and subsequent analysis by headspace GC-MS offers an excellent alternative with very low detection limits. The choice of method will depend on the specific analytical requirements, available instrumentation, and the sample matrix.

References

- 1. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]

- 6. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of (3-Phenoxyphenyl)hydrazine Hydrochloride in the Synthesis of Potent Kinase Inhibitors

(3-Phenoxyphenyl)hydrazine hydrochloride has emerged as a critical building block in the development of targeted kinase inhibitors, most notably in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib . This application note details the utility of this chemical entity, providing protocols for the synthesis of a key intermediate and its subsequent conversion to a clinically significant anticancer agent.

Application Notes

The phenoxyphenyl moiety is a recognized pharmacophore in a variety of kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of target kinases. The hydrazine group, in the form of this compound, serves as a versatile precursor for the construction of heterocyclic scaffolds, particularly pyrazoles, which are central to the structure of numerous kinase inhibitors.

The primary application of this compound in this context is in the synthesis of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole . This intermediate is a cornerstone in the multi-step synthesis of Ibrutinib, a potent and irreversible inhibitor of BTK, which plays a crucial role in B-cell signaling pathways. Dysregulation of the BTK pathway is implicated in several B-cell malignancies, making it a prime target for therapeutic intervention.

Featured Kinase Inhibitor: Ibrutinib

Ibrutinib (marketed as Imbruvica) is a first-in-class BTK inhibitor approved for the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Quantitative Data for Ibrutinib

| Parameter | Value | Kinase Target | Reference |

| IC50 | 0.5 nM | BTK | [1] |

| Ki | 0.71 nM | BTK | - |

| Cellular Potency (EC50) | 11 nM (in B-cell line) | BTK | [1] |

Experimental Protocols

The synthesis of Ibrutinib from this compound can be conceptualized in a two-stage process: first, the formation of the key pyrazole intermediate, and second, the construction of the final pyrazolo[3,4-d]pyrimidine scaffold and subsequent coupling reactions.

Protocol 1: Synthesis of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole

This protocol outlines the synthesis of the pivotal pyrazole intermediate.

Materials:

-

This compound

-

2-(4-phenoxyphenyl)-2-oxoacetonitrile (or a suitable precursor like 4-phenoxybenzoyl chloride and malononitrile)

-

Hydrazine hydrate

-

Ethanol

-

Sodium ethoxide

-

Hydrochloric acid

Procedure:

-

Synthesis of the α-cyanoketone: (This step may vary based on the starting material). To a solution of sodium ethoxide in ethanol, add 4-phenoxybenzoyl chloride and malononitrile. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Formation of the pyrazole ring: To the reaction mixture containing the α-cyanoketone, add hydrazine hydrate. Reflux the mixture for several hours.

-